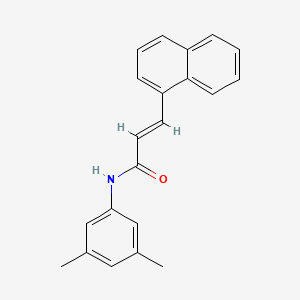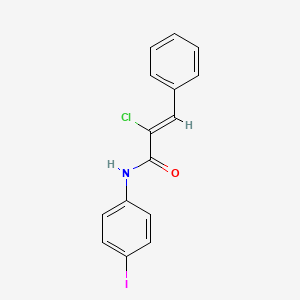methyl]phosphonate](/img/structure/B3613367.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate
Übersicht
Beschreibung
Bis(2-chloroethyl) [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate, commonly known as BNMP, is a chemical compound that has been used in scientific research for many years. This compound has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of BNMP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. BNMP may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNMP has been shown to have both biochemical and physiological effects. In terms of biochemical effects, BNMP has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis. Additionally, BNMP has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In terms of physiological effects, BNMP has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, BNMP has been shown to protect against radiation-induced damage in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BNMP in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for further research. However, one limitation of using BNMP in lab experiments is its potential toxicity. BNMP has been shown to have toxic effects on normal cells, which could limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on BNMP. One direction is to further explore its potential as an anticancer agent, and to investigate its effectiveness in combination with other cancer treatments. Another direction is to study its potential as a radioprotective agent, and to investigate its use in protecting normal cells from radiation-induced damage. Additionally, future research could focus on developing less toxic derivatives of BNMP, in order to improve its potential for clinical use.
Conclusion:
In conclusion, BNMP is a chemical compound that has been used in scientific research for its potential as an anticancer and radioprotective agent. It has been synthesized using various methods, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research on BNMP could focus on its potential as an anticancer and radioprotective agent, as well as the development of less toxic derivatives.
Wissenschaftliche Forschungsanwendungen
BNMP has been used in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, BNMP has been studied for its potential as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal cells.
Eigenschaften
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(4-nitrophenyl)methyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N2O7P/c13-5-7-21-24(20,22-8-6-14)11(23-12(15)17)9-1-3-10(4-2-9)16(18)19/h1-4,11H,5-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJTDRAQFKRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3613286.png)
![3-chloro-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3613314.png)
![4-methyl-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613325.png)
![N-{4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3613330.png)
![3-chloro-N-{4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3613337.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B3613343.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3613354.png)
![3-methyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613356.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3613363.png)

![N-[4-(diethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B3613381.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-1-naphthylacetamide](/img/structure/B3613382.png)

![methyl 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B3613390.png)